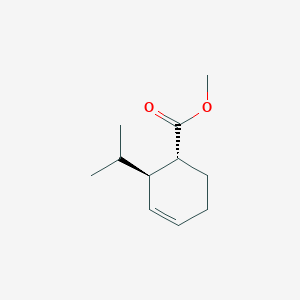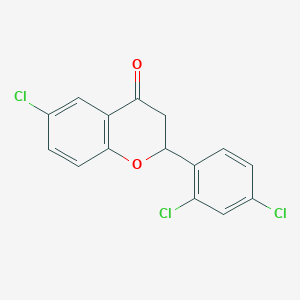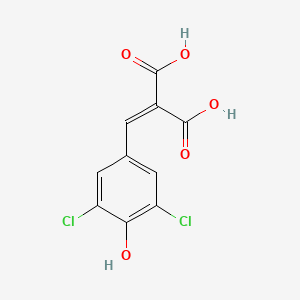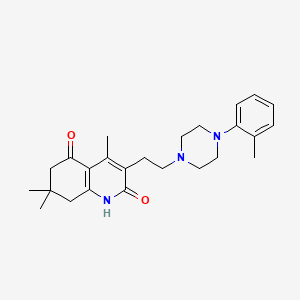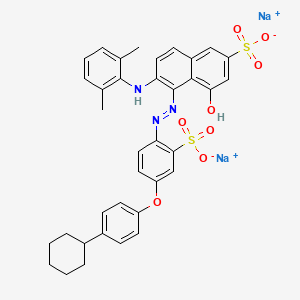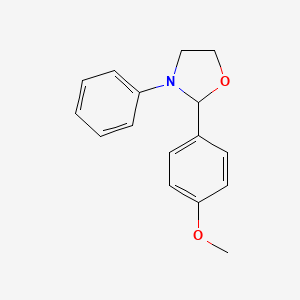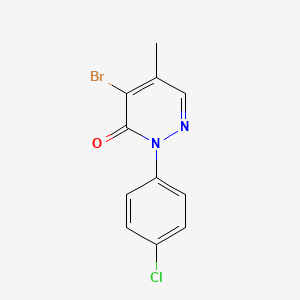
4-Bromo-2-(4-chlorophenyl)-5-methylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(4-chlorophenyl)-5-methylpyridazin-3(2H)-one is a heterocyclic compound with a pyridazine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4-chlorophenyl)-5-methylpyridazin-3(2H)-one typically involves the bromination and chlorination of precursor compounds. One common method involves the reaction of 4-chlorophenylhydrazine with 4-bromo-3-oxobutanoic acid under acidic conditions to form the desired pyridazinone structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(4-chlorophenyl)-5-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazinones, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
4-Bromo-2-(4-chlorophenyl)-5-methylpyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(4-chlorophenyl)-5-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-chlorophenol: Another brominated and chlorinated compound with different applications.
4-Bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile:
Uniqueness
4-Bromo-2-(4-chlorophenyl)-5-methylpyridazin-3(2H)-one is unique due to its specific pyridazinone structure, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine atoms in the pyridazine ring makes it particularly versatile for various chemical modifications and applications.
Propiedades
Número CAS |
68143-16-8 |
|---|---|
Fórmula molecular |
C11H8BrClN2O |
Peso molecular |
299.55 g/mol |
Nombre IUPAC |
4-bromo-2-(4-chlorophenyl)-5-methylpyridazin-3-one |
InChI |
InChI=1S/C11H8BrClN2O/c1-7-6-14-15(11(16)10(7)12)9-4-2-8(13)3-5-9/h2-6H,1H3 |
Clave InChI |
ZJOXUSZQUDMLDX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N=C1)C2=CC=C(C=C2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


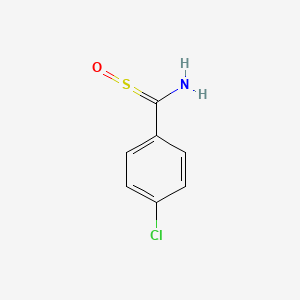
![[2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid](/img/structure/B14457860.png)
